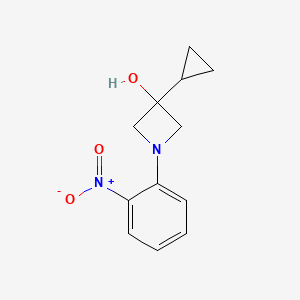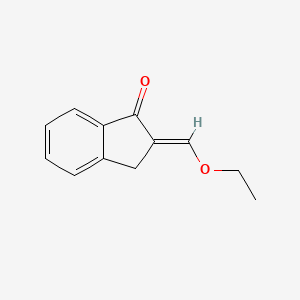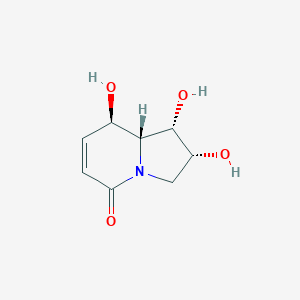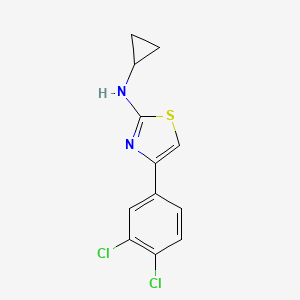
3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol is a chemical compound with the molecular formula C12H14N2O3 and a molecular weight of 234.25 g/mol . This compound features a cyclopropyl group, a nitrophenyl group, and an azetidin-3-ol moiety, making it a unique structure in the realm of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol typically involves the following steps:
Formation of the Azetidin-3-ol Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl halides under basic conditions.
Attachment of the Nitrophenyl Group: This can be done through nitration reactions or by using nitrophenyl precursors in substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Reactors: For controlled synthesis and monitoring of reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxyl group to a carbonyl group.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Halogenation or alkylation at the cyclopropyl or phenyl ring.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Using halogenating agents like bromine or alkylating agents like alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl group may also contribute to the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-Cyclopropyl-1-phenylazetidin-3-ol: Lacks the nitro group, making it less reactive in certain biological contexts.
3-Cyclopropyl-1-(4-nitrophenyl)azetidin-3-ol: Has the nitro group in a different position, which can affect its reactivity and biological activity.
Uniqueness
3-Cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol is unique due to the specific positioning of the nitro group, which can significantly influence its chemical reactivity and biological properties. This makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H14N2O3 |
|---|---|
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
3-cyclopropyl-1-(2-nitrophenyl)azetidin-3-ol |
InChI |
InChI=1S/C12H14N2O3/c15-12(9-5-6-9)7-13(8-12)10-3-1-2-4-11(10)14(16)17/h1-4,9,15H,5-8H2 |
Clave InChI |
MFNJTIYXBMTDAO-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2(CN(C2)C3=CC=CC=C3[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(4-methylpiperazin-1-yl)phenyl]propanamide](/img/structure/B14898904.png)







![2-[(3S)-3-methylpiperazin-1-yl]ethanol](/img/structure/B14898969.png)
![3-(5-hydroxy-1H-indol-3-yl)-2-(2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)propanamido)propanoic acid](/img/structure/B14898975.png)



